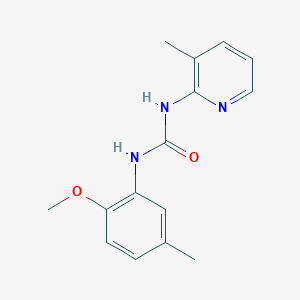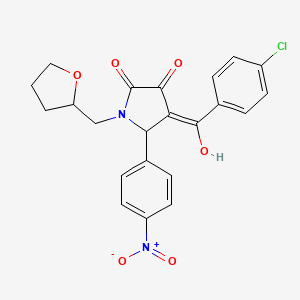![molecular formula C20H23NO2 B5402171 1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5402171.png)
1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one, also known as BAY 41-2272, is a chemical compound that belongs to the class of compounds called sGC (soluble guanylate cyclase) activators. BAY 41-2272 has been shown to have various pharmacological effects, including vasodilation, anti-inflammatory, and anti-proliferative effects.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one 41-2272 has been extensively studied for its pharmacological effects and potential therapeutic applications. One of the main applications of 1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one 41-2272 is in the treatment of pulmonary hypertension (PH), a condition characterized by high blood pressure in the lungs. 1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one 41-2272 has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and improve exercise capacity in patients with PH.
In addition to its use in PH, 1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one 41-2272 has also been studied for its anti-inflammatory and anti-proliferative effects. Studies have shown that 1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one 41-2272 can inhibit the production of pro-inflammatory cytokines and reduce the proliferation of smooth muscle cells, which are involved in the development of atherosclerosis and other vascular diseases.
Mecanismo De Acción
1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one 41-2272 exerts its pharmacological effects by activating sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation.
1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one 41-2272 binds to the heme group of sGC, leading to a conformational change that activates the enzyme and increases the production of cGMP. This, in turn, leads to vasodilation, anti-inflammatory, and anti-proliferative effects.
Biochemical and physiological effects:
1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one 41-2272 has been shown to have various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and reduction of inflammation and proliferation. 1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one 41-2272 has been shown to increase the levels of cGMP in vascular smooth muscle cells, leading to relaxation of the smooth muscle and vasodilation. This effect is particularly beneficial in the treatment of PH, where increased pulmonary vascular resistance leads to high blood pressure in the lungs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one 41-2272 has several advantages for lab experiments, including its high potency and selectivity for sGC, its ability to activate both oxidized and reduced forms of sGC, and its stability in solution. However, 1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one 41-2272 also has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
Direcciones Futuras
The potential therapeutic applications of 1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one 41-2272 are still being explored, and future research could focus on its use in the treatment of other vascular diseases, such as atherosclerosis and heart failure. In addition, further studies could investigate the potential of 1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one 41-2272 as a drug delivery system, as it has been shown to enhance the uptake of therapeutic agents by cells.
Conclusion:
1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one 41-2272 is a promising compound that has been shown to have various pharmacological effects, including vasodilation, anti-inflammatory, and anti-proliferative effects. Its mechanism of action involves the activation of sGC, leading to increased production of cGMP and subsequent physiological effects. 1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one 41-2272 has several advantages for lab experiments, but also has some limitations. Future research could focus on its potential therapeutic applications and drug delivery capabilities.
Métodos De Síntesis
1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one 41-2272 is synthesized through a multi-step process, starting from 4-propoxyaniline and 4-methylbenzaldehyde. The first step involves the reaction of 4-propoxyaniline with 4-methylbenzaldehyde in the presence of a Lewis acid catalyst to form the intermediate product, 1-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-en-1-one. This intermediate product is then converted to 1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one 41-2272 through a series of reactions, including reduction, acetylation, and cyclization.
Propiedades
IUPAC Name |
(E)-1-(4-methylphenyl)-3-(4-propoxyanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-4-13-23-19-11-9-18(10-12-19)21-16(3)14-20(22)17-7-5-15(2)6-8-17/h5-12,14,21H,4,13H2,1-3H3/b16-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJATTGCVJRVEU-JQIJEIRASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=CC(=O)C2=CC=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=C(C=C2)C)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(dimethylamino)sulfonyl]-N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5402105.png)
![3-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5402112.png)
![4-cyclopentyl-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5402115.png)
![4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402125.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5402130.png)
![2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole](/img/structure/B5402131.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B5402133.png)


![1-[3-(difluoromethoxy)phenyl]-3-[4-(2-fluorobenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5402159.png)
![ethyl 2-(2-hydroxybenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5402163.png)

![(3R*,4R*)-4-(hydroxymethyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinol](/img/structure/B5402179.png)